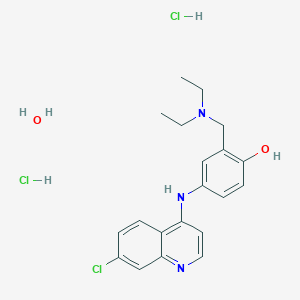![molecular formula C6H3BrN2OS B15247232 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-c]pyridine: Lacks the bromine atom but shares the core structure.
Bromothiazole: Contains the thiazole ring with a bromine atom but lacks the fused pyridine ring.
Pyridin-2(3H)-one: Contains the pyridine ring with a keto group but lacks the thiazole ring.
Uniqueness
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both the thiazole and pyridine rings fused together, along with the bromine atom at the 7th position. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Propriétés
Formule moléculaire |
C6H3BrN2OS |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
7-bromo-3H-[1,3]thiazolo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) |
Clé InChI |
XPASZULQNARHPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)SC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


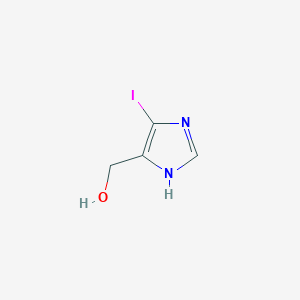





![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
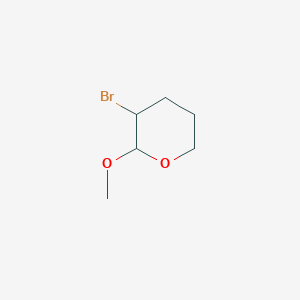
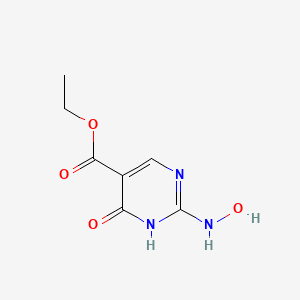

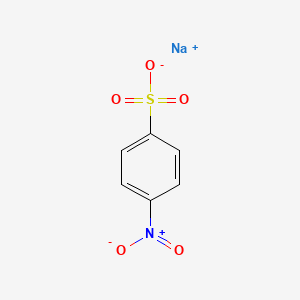
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
